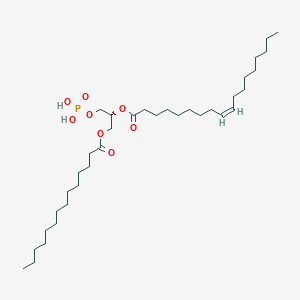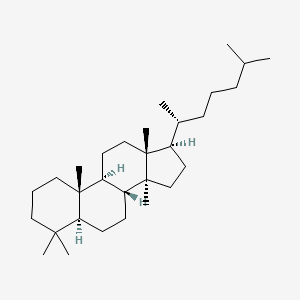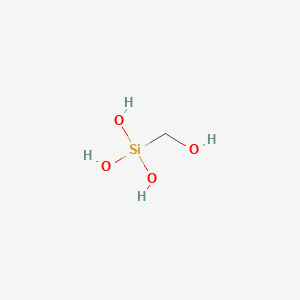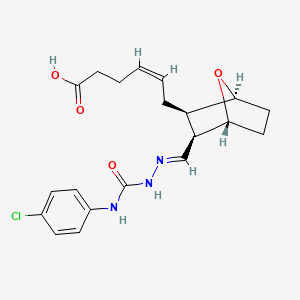
5-Aminosalicylaldéhyde
Vue d'ensemble
Description
5-Aminosalicylaldehyde is a chemical compound belonging to the class of benzaldehydes. It is structurally characterized by a benzene ring substituted with an amino group at the 5-position and a hydroxyl group at the 2-position, along with an aldehyde group at the 1-position. The molecular formula of 5-Aminosalicylaldehyde is C7H7NO2, and it has a molecular weight of 137.14 g/mol .
Applications De Recherche Scientifique
5-Aminosalicylaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Industry: It is used in the production of pharmaceuticals and as a reagent in organic synthesis.
Mécanisme D'action
Target of Action
5-Aminosalicylaldehyde, also known as 5-Amino-2-hydroxybenzaldehyde, is a member of the class of benzaldehydes . It is related to aminosalicylates, which include sulfasalazine and 5-aminosalicylic acid (5-ASA) . The primary targets of this compound are the cells in the terminal ileum and colon .
Mode of Action
The compound exhibits its effects primarily through a topical effect on the colonic epithelium . Absorbed 5-ASA is extensively metabolized to N-acetyl-5-ASA by N-acetyltransferase 1 (NAT1) . N-acetyl-5-ASA then binds PPAR-gamma (peroxisome proliferator-activated receptor gamma), a nuclear hormone receptor . This binding induces the translocation of PPAR-gamma from the cytoplasm to the cell nucleus and a conformational change in PPAR-gamma .
Biochemical Pathways
The biochemical pathways affected by 5-Aminosalicylaldehyde are related to the metabolism of 5-ASA. The compound is poorly absorbed by the intestines and systemic circulation, thus most remains in the terminal ileum and colon . The absorbed 5-ASA is extensively metabolized to N-acetyl-5-ASA by N-acetyltransferase 1 (NAT1) .
Pharmacokinetics
The pharmacokinetics of 5-Aminosalicylaldehyde is characterized by poor absorption by the intestines and systemic circulation . Most of the compound remains in the terminal ileum and colon or is passed in the stool . The absorbed 5-ASA is extensively metabolized to N-acetyl-5-ASA by N-acetyltransferase 1 (NAT1) .
Result of Action
The result of the action of 5-Aminosalicylaldehyde is the modulation of the activity of PPAR-gamma, a nuclear hormone receptor . This leads to changes in the transcription of certain genes, which can have various effects on cellular function .
Action Environment
The action of 5-Aminosalicylaldehyde is influenced by the environment within the gastrointestinal tract, particularly the terminal ileum and colon . The compound’s action, efficacy, and stability can be affected by factors such as pH, the presence of other substances, and the activity of gut bacteria .
Analyse Biochimique
Biochemical Properties
5-Aminosalicylaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as glutamyl-tRNA synthetase, glutamyl-tRNA reductase, and glutamate-1-semialdehyde aminotransferase, which are involved in the biosynthesis of tetrapyrrole compounds like heme and chlorophyll . These interactions are crucial for the compound’s role in metabolic pathways and its potential therapeutic applications.
Cellular Effects
5-Aminosalicylaldehyde influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the regulation of metabolic pathways, potentially impacting the synthesis of essential biomolecules . The compound’s effects on cellular function are mediated through its interactions with key enzymes and proteins, which can alter cellular signaling and metabolic flux.
Molecular Mechanism
The molecular mechanism of 5-Aminosalicylaldehyde involves its binding interactions with specific biomolecules. It acts as a Bronsted base, capable of accepting a hydron from a donor, which facilitates its role in biochemical reactions . Additionally, the compound’s structure allows it to participate in enzyme inhibition or activation, leading to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Aminosalicylaldehyde have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown a high probability of rapid biodegradation, with a half-life of approximately 0.196 days under standard conditions . This rapid degradation suggests that the compound’s effects on cellular function may be transient, requiring continuous administration for sustained impact.
Dosage Effects in Animal Models
Studies on the dosage effects of 5-Aminosalicylaldehyde in animal models have revealed that its impact varies with different dosages. At lower doses, the compound has been observed to enhance metabolic processes without significant adverse effects . At higher doses, it may exhibit toxic effects, including disruptions in cellular metabolism and potential organ damage.
Metabolic Pathways
5-Aminosalicylaldehyde is involved in several metabolic pathways, particularly those related to the biosynthesis of tetrapyrrole compounds. It interacts with enzymes such as glutamyl-tRNA synthetase and glutamate-1-semialdehyde aminotransferase, which are essential for the production of heme and chlorophyll . These interactions highlight the compound’s role in regulating metabolic flux and maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of 5-Aminosalicylaldehyde within cells and tissues are facilitated by its interactions with specific transporters and binding proteins. The compound’s log Kow value of 0.74 indicates moderate hydrophilicity, which influences its solubility and distribution in aqueous environments . This property allows it to be efficiently transported within cells and tissues, affecting its localization and accumulation.
Subcellular Localization
5-Aminosalicylaldehyde’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in various cellular compartments, including the cytoplasm and mitochondria, where it exerts its biochemical effects . This localization is crucial for its role in regulating cellular metabolism and function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Aminosalicylaldehyde can be synthesized through various methods. One common method involves the reduction of 5-(p-Sulfophenylazo)salicylaldehyde hydrazone. This reduction process typically uses hydrazine as a reducing agent under acidic conditions .
Industrial Production Methods: Industrial production of 5-Aminosalicylaldehyde often involves the same reduction process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Aminosalicylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The amino group can participate in electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents such as halogens and nitro compounds under acidic or basic conditions
Major Products:
Oxidation: 5-Aminosalicylic acid.
Reduction: 5-Aminosalicylic alcohol.
Substitution: Various substituted derivatives depending on the electrophile used
Comparaison Avec Des Composés Similaires
Salicylaldehyde: Similar structure but lacks the amino group.
5-Aminosalicylic acid: Similar structure but has a carboxylic acid group instead of an aldehyde group.
2-Aminobenzaldehyde: Similar structure but the amino group is at the 2-position instead of the 5-position
Uniqueness: 5-Aminosalicylaldehyde is unique due to the presence of both an amino group and an aldehyde group on the benzene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Propriétés
IUPAC Name |
5-amino-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLZAJPXLXRFAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429479 | |
| Record name | 5-Aminosalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58186-71-3 | |
| Record name | 5-Amino-2-hydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58186-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Aminosalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary focus of the research conducted on 5-Aminosalicylaldehyde derivatives as highlighted in the provided papers?
A1: The provided research papers primarily focus on the synthesis of 5-Aminosalicylaldehyde and its derivatives. [, , ] Specifically, they delve into the preparation of 5-Aminosalicylaldehyde hydrazones. One study focuses on achieving this through the reduction of 5-(p-Sulfophenylazo)salicylaldehyde hydrazone. [] Another study explores the reduction of 5-(p-Sulfophenylazo)salicylaldehyde through Poly(5-nitrilosalicylidene) to obtain various 5-Aminosalicylaldehyde derivatives. [] These studies provide valuable insights into the chemical synthesis pathways for this compound and its derivatives.
Q2: Can you elaborate on the significance of exploring different synthesis pathways for 5-Aminosalicylaldehyde and its derivatives?
A2: Exploring diverse synthesis routes for 5-Aminosalicylaldehyde and its derivatives is crucial for several reasons. Firstly, it allows researchers to identify the most efficient and cost-effective methods for producing these compounds. [, ] This is particularly important for potential large-scale production. Secondly, different synthesis pathways can lead to variations in the final product, such as different isomers or purity levels, which can influence the compound's properties and applications. [] Therefore, investigating multiple synthesis routes is essential for gaining a comprehensive understanding of the compound's potential.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


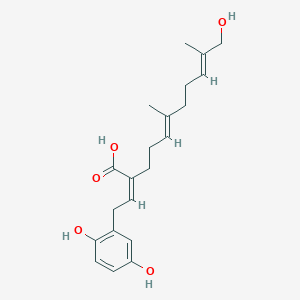

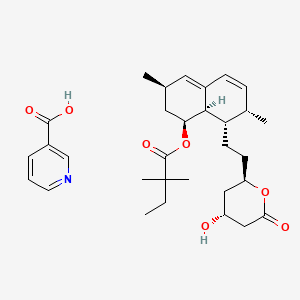

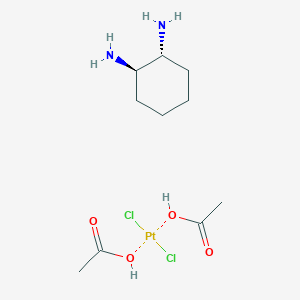
![11-[(2R)-1-[2-[[(2R)-2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]amino]ethylamino]propan-2-yl]-4,11-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene-10,12-dione](/img/structure/B1242420.png)
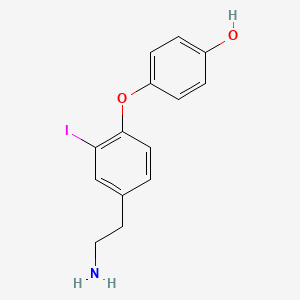
![5,7-dimethoxy-3-[6-[(2S,5S,7S)-7-methyl-1,6-dioxaspiro[4.4]nonan-2-yl]hexyl]-3H-2-benzofuran-1-one](/img/structure/B1242424.png)
![(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) (Z)-2-methylbut-2-enoate](/img/structure/B1242427.png)
